4-Oxopent-2-en-2-olate
Overview
Description
4-Oxopent-2-en-2-olate, also known as 2,4-pentanedione, is a versatile ligand that forms coordination complexes with various metal ions. It is derived from acetylacetone, an organic compound that exists in two tautomeric forms: keto and enol. The ligand acetylacetonate is a β-diketone, which means it has two carbonyl groups separated by a methylene group. This structure allows it to form stable chelate rings with metal ions, making it a valuable compound in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of metal acetylacetonate complexes typically involves the reaction of a metal salt with acetylacetone in the presence of a base. The base assists in deprotonating the acetylacetone, facilitating the formation of the acetylacetonate anion, which then coordinates with the metal ion to form the complex. For example, the reaction of a metal chloride with acetylacetone in the presence of sodium hydroxide can yield the corresponding metal acetylacetonate complex .
Industrial Production Methods
Industrial production methods for acetylacetonate complexes often involve similar synthetic routes but on a larger scale. The process may include steps such as refluxing the reaction mixture, followed by filtration and purification to obtain the desired product. For instance, the preparation of calcium acetylacetonate involves reacting calcium chloride with sodium hydroxide to form calcium hydroxide, which is then reacted with acetylacetone in methanol under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
4-Oxopent-2-en-2-olate complexes undergo various types of chemical reactions, including:
Oxidation: The oxidation of acetylacetonate can lead to the formation of tetraacetylethane.
Substitution: Electrophilic substitution reactions can occur on the acetylacetonate ligand, similar to aromatic substitution reactions.
Coordination: This compound can coordinate with different metal ions to form stable complexes.
Common Reagents and Conditions
Common reagents used in reactions involving acetylacetonate include metal salts (e.g., chlorides, nitrates), bases (e.g., sodium hydroxide), and solvents (e.g., methanol, water). Reaction conditions often involve heating, refluxing, and maintaining specific pH levels to facilitate complex formation .
Major Products
The major products formed from reactions involving acetylacetonate are typically metal acetylacetonate complexes. These complexes can vary in their stoichiometry and structure depending on the metal ion and reaction conditions .
Scientific Research Applications
4-Oxopent-2-en-2-olate complexes have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of acetylacetonate complexes involves the coordination of the acetylacetonate ligand to metal ions, forming stable chelate rings. This coordination can influence the reactivity and stability of the metal center, making these complexes effective catalysts and reagents in various chemical processes. The enolate ligand’s coordination mode plays a crucial role in determining the reactivity and selectivity of these complexes .
Comparison with Similar Compounds
4-Oxopent-2-en-2-olate is similar to other β-diketone ligands, such as trifluoroacetylacetonate and hexafluoroacetylacetonate. These ligands also form stable chelate complexes with metal ions but differ in their electronic and steric properties due to the presence of fluorine atoms. The unique feature of acetylacetonate is its ability to form highly stable complexes with a wide range of metal ions, making it more versatile compared to its fluorinated counterparts .
List of Similar Compounds
- Trifluoroacetylacetonate
- Hexafluoroacetylacetonate
- Benzoylacetonate
- Dibenzoylmethane
Properties
IUPAC Name |
4-oxopent-2-en-2-olate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POILWHVDKZOXJZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293234 | |
Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19268-49-6 | |
Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19268-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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